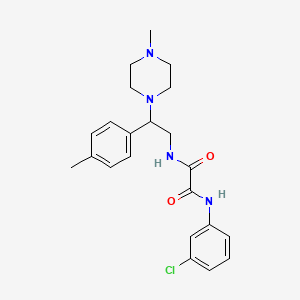![molecular formula C15H19Cl B2441781 1-(Chloromethyl)-3-(2,4,6-trimethylphenyl)bicyclo[1.1.1]pentane CAS No. 2287272-85-7](/img/structure/B2441781.png)
1-(Chloromethyl)-3-(2,4,6-trimethylphenyl)bicyclo[1.1.1]pentane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Chloromethyl)-3-(2,4,6-trimethylphenyl)bicyclo[1.1.1]pentane, commonly known as CTMCP, is a bicyclic compound that has gained significant attention in the scientific community due to its diverse potential applications.
Scientific Research Applications
CTMCP has been extensively studied for its potential applications in various fields, including drug discovery, material science, and organic synthesis. In drug discovery, CTMCP has been shown to exhibit antitumor, antiviral, and antibacterial properties, making it a promising candidate for the development of new drugs. In material science, CTMCP has been used as a building block for the synthesis of novel polymers and materials. In organic synthesis, CTMCP has been used as a versatile reagent for the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of CTMCP is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins that are involved in various biological processes. For example, CTMCP has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. Additionally, CTMCP has been shown to inhibit the activity of protein kinase C, an enzyme that plays a key role in cell signaling and regulation.
Biochemical and Physiological Effects:
CTMCP has been shown to exhibit a range of biochemical and physiological effects, including cytotoxicity, antiviral activity, and antibacterial activity. In vitro studies have shown that CTMCP is effective against a range of cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, CTMCP has been shown to exhibit antiviral activity against HIV and herpes simplex virus, as well as antibacterial activity against Staphylococcus aureus and Escherichia coli.
Advantages and Limitations for Lab Experiments
One of the main advantages of CTMCP is its versatility as a reagent in organic synthesis. CTMCP can be easily incorporated into complex organic molecules, making it a valuable tool for the synthesis of novel compounds. Additionally, CTMCP exhibits a range of biological activities, making it a promising candidate for drug discovery. However, one of the limitations of CTMCP is its toxicity, which can limit its use in certain applications.
Future Directions
There are several future directions for research on CTMCP. One area of interest is the development of new drugs based on CTMCP. Researchers are exploring the potential of CTMCP as a lead compound for the development of new cancer drugs, antiviral drugs, and antibacterial drugs. Additionally, there is growing interest in the use of CTMCP as a building block for the synthesis of novel materials and polymers. Finally, researchers are exploring the potential of CTMCP as a tool for the study of biological processes, particularly the role of enzymes and proteins in disease.
Synthesis Methods
CTMCP can be synthesized through a multistep process involving the reaction of 1,3-cyclohexadiene with trimethylphenylacetylene, followed by chlorination with thionyl chloride. The resulting product is then subjected to a series of purification steps to obtain pure CTMCP.
properties
IUPAC Name |
1-(chloromethyl)-3-(2,4,6-trimethylphenyl)bicyclo[1.1.1]pentane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19Cl/c1-10-4-11(2)13(12(3)5-10)15-6-14(7-15,8-15)9-16/h4-5H,6-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYSMPCQEXWRTAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C23CC(C2)(C3)CCl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19Cl |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Chloromethyl)-3-(2,4,6-trimethylphenyl)bicyclo[1.1.1]pentane | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

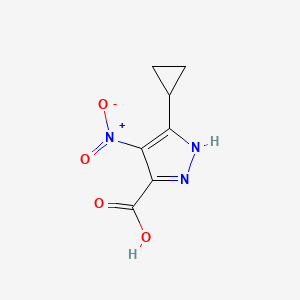
![(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(1-((4-methoxyphenyl)sulfonyl)pyrrolidin-2-yl)methanone](/img/structure/B2441700.png)

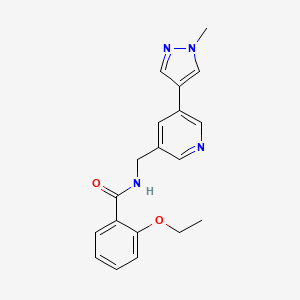

![(1R,2S)-N-(1-Cyanobutyl)-2-(1H-imidazo[4,5-b]pyridin-2-yl)cyclopropane-1-carboxamide](/img/structure/B2441707.png)
![((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(2,5-dimethylfuran-3-yl)methanone](/img/structure/B2441708.png)
![N-[3-(3-chlorobenzoyl)pyridin-2-yl]-2,2-dimethylpropanamide](/img/structure/B2441710.png)

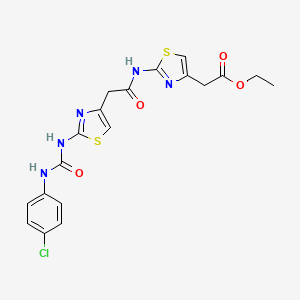
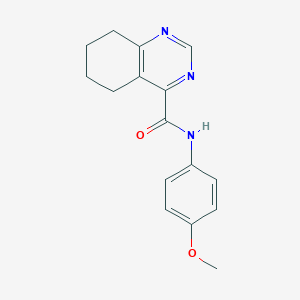
![N'-Phenyl-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]oxamide](/img/structure/B2441718.png)
![2-(2-methylphenyl)-5-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2441720.png)
